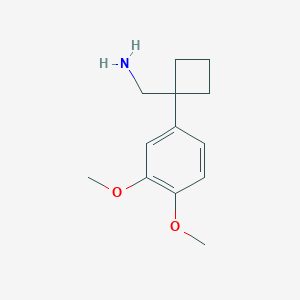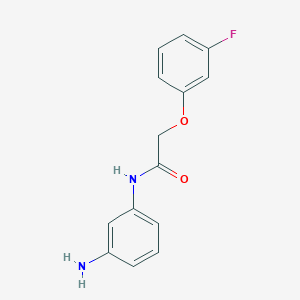
N-(3-Aminophenyl)-2-(3-fluorophenoxy)acetamide
Vue d'ensemble
Description
N-(3-Aminophenyl)-2-(3-fluorophenoxy)acetamide, commonly known as 3-Amino-2-Fluorophenoxy Acetamide (AFA), is an important synthetically produced chemical compound used in a variety of scientific research applications. AFA is a versatile compound that is used in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals. AFA is also used as a catalyst in the synthesis of various organic compounds. In addition, AFA has been used in the study of biochemical and physiological processes, as well as in the development of new drugs and other medical treatments.
Applications De Recherche Scientifique
Chemoselective Acetylation and Synthetic Pathways
N-(3-Aminophenyl)-2-(3-fluorophenoxy)acetamide is involved in chemoselective acetylation processes, serving as an intermediate in the synthesis of various pharmaceutical compounds. For example, its role in the acetylation of 2-aminophenol to produce N-(2-hydroxyphenyl)acetamide highlights its importance in the synthesis of antimalarial drugs. This process, utilizing immobilized lipase as a catalyst, emphasizes the compound's utility in creating biologically active molecules through selective and kinetically controlled synthesis (Deepali B Magadum & G. Yadav, 2018).
Herbicidal Activity
Recent studies have explored the herbicidal activities of N-(3-Aminophenyl)-2-(3-fluorophenoxy)acetamide derivatives. The development of novel compounds incorporating this structure has shown promising results in controlling dicotyledonous weeds. This research opens up potential agricultural applications, where these compounds could serve as effective herbicides for crop protection (Daoxin Wu et al., 2011).
Anticancer, Anti-Inflammatory, and Analgesic Activities
The compound's framework has been utilized to synthesize derivatives with potential anticancer, anti-inflammatory, and analgesic properties. Studies have identified specific derivatives that exhibit significant activity against breast cancer and neuroblastoma cells, as well as anti-inflammatory and analgesic effects. This suggests a broad therapeutic potential for derivatives of N-(3-Aminophenyl)-2-(3-fluorophenoxy)acetamide in treating various medical conditions (P. Rani et al., 2014).
Photoreactions and Drug Metabolism
Research into the photoreactions of related compounds in different solvents sheds light on the complex behavior of N-(3-Aminophenyl)-2-(3-fluorophenoxy)acetamide under UV light, which has implications for its stability and reactivity in various environments. Such studies contribute to our understanding of how this compound and its derivatives could be affected by exposure to light, influencing their storage, stability, and pharmacological activity (Y. Watanabe et al., 2015).
Propriétés
IUPAC Name |
N-(3-aminophenyl)-2-(3-fluorophenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c15-10-3-1-6-13(7-10)19-9-14(18)17-12-5-2-4-11(16)8-12/h1-8H,9,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHAUJRKOPBPSIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)COC2=CC(=CC=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



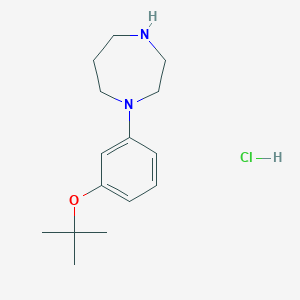


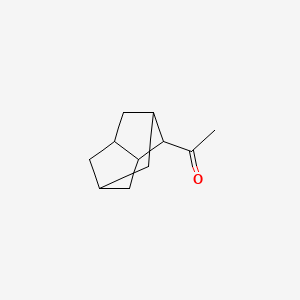

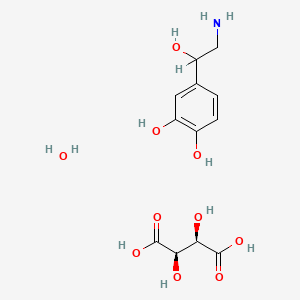
![(2E)-2-[(2E)-2-[3-[(E)-2-(3,3-Dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-2-phenoxycyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole;perchlorate](/img/structure/B1645147.png)
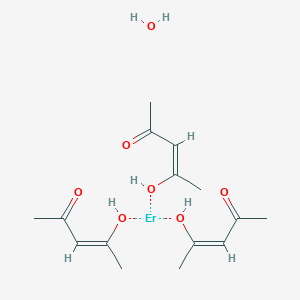

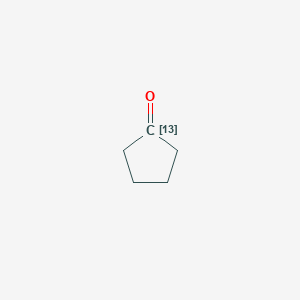
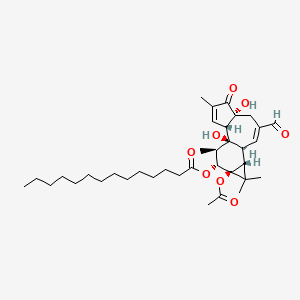
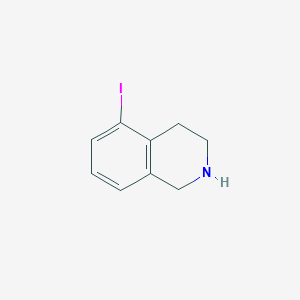
![2-[4-(4-Amino-phenyl)-piperazin-1-yl]-ethanol dihydrochloride](/img/structure/B1645167.png)
